molecular formula C10H13NO B2527101 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol CAS No. 54620-79-0

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

Cat. No.: B2527101
CAS No.: 54620-79-0
M. Wt: 163.22
InChI Key: DNCKQRQKWJCPMQ-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound features a seven-membered ring fused with a benzene ring and contains a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol can be achieved through various methods. One common approach involves the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and N-deprotection . Another method includes the reductive rearrangement of oximes in the presence of boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

The major products formed from these reactions include various substituted benzazepines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 5-position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is a heterocyclic compound belonging to the benzazepine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural configuration that includes a hydroxyl group at the 5-position. This specific substitution pattern is believed to contribute to its distinct biological properties compared to other benzazepines.

Target Interactions

Benzazepine derivatives, including this compound, interact with various biological targets. These interactions can influence several biochemical pathways associated with diseases such as cardiovascular disorders and rheumatoid arthritis.

Cellular Effects

The compound may affect cellular functions by modulating cell signaling pathways and gene expression. Its mechanism likely involves binding interactions with biomolecules and enzyme inhibition or activation.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial activity. It has been shown to inhibit the growth of certain bacterial strains in vitro, suggesting potential applications in treating bacterial infections.

Antiparasitic Activity

Recent studies have highlighted the potential of tetrahydrobenzazepines as antiparasitic agents. Compounds structurally related to this compound have demonstrated efficacy against Trypanosoma cruzi and Leishmania chagasi, which are responsible for Chagas disease and leishmaniasis respectively .

Case Studies

Case Study 1: Antibacterial Activity
In a study examining the antibacterial effects of various benzazepine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

Case Study 2: Antiparasitic Efficacy
Another investigation assessed the antiparasitic potential of tetrahydrobenzazepines against Leishmania species. The results indicated that derivatives similar to this compound could significantly reduce parasite viability in cultured macrophages .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol Hydroxyl group at 3-positionModerate antibacterial activity
7-fluoro-2,3,4,5-tetrahydro-1H-benzazepin Fluorine substitution at 7-positionEnhanced antibacterial properties
2,3-dihydroxybenzazepine Two hydroxyl groupsNotable antioxidant activity

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,10-12H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCKQRQKWJCPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54620-79-0
Record name 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
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